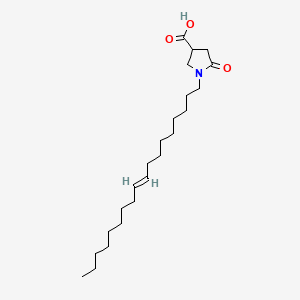

1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid

CAS No.: 47555-10-2

Cat. No.: VC17323735

Molecular Formula: C23H41NO3

Molecular Weight: 379.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 47555-10-2 |

|---|---|

| Molecular Formula | C23H41NO3 |

| Molecular Weight | 379.6 g/mol |

| IUPAC Name | 1-[(E)-octadec-9-enyl]-5-oxopyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C23H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23(26)27)19-22(24)25/h9-10,21H,2-8,11-20H2,1H3,(H,26,27)/b10-9+ |

| Standard InChI Key | OLRBXRSNJFXWTD-MDZDMXLPSA-N |

| Isomeric SMILES | CCCCCCCC/C=C/CCCCCCCCN1CC(CC1=O)C(=O)O |

| Canonical SMILES | CCCCCCCCC=CCCCCCCCCN1CC(CC1=O)C(=O)O |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The compound’s IUPAC name, 1-[(E)-octadec-9-enyl]-5-oxopyrrolidine-3-carboxylic acid, reflects its stereochemistry and functional groups . The E configuration of the octadec-9-enyl group indicates a trans orientation of substituents around the double bond. Alternative nomenclature includes 3-pyrrolidinecarboxylic acid, 1-(9-octadecenyl)-5-oxo-, as listed in the Chemical Abstracts Service (CAS) registry .

Molecular Formula and Weight

The molecular formula C₂₃H₄₁NO₃ corresponds to a molar mass of 379.6 g/mol, consistent across PubChem, ChemBK, and LookChem . Minor discrepancies in reported values (e.g., 379.583 vs. 379.6 g/mol) arise from rounding conventions in computational tools like PubChem’s molecular weight calculator .

Identifiers and Synonyms

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 47555-10-2 | |

| EINECS Number | 256-321-3 | |

| SMILES | CCCCCCCC/C=C/CCCCCCCCN1CC(CC1=O)C(=O)O | |

| InChIKey | OLRBXRSNJFXWTD-MDZDMXLPSA-N |

Synonyms include 1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid, SCHEMBL1360713, and EINECS 256-321-3 . The (Z)-isomer (CAS 94108-41-5) is a distinct stereoisomer with a cis double bond configuration .

Structural Analysis

2D and 3D Features

The compound’s 2D structure comprises a pyrrolidine ring substituted at the 1-position with an octadec-9-enyl chain and at the 3-position with a carboxylic acid group. The 5-oxo group introduces a ketone functionality, creating a γ-lactam motif .

Key structural parameters:

-

Rotatable bonds: 17, enabling significant conformational flexibility .

-

Topological Polar Surface Area (TPSA): 57.6 Ų, indicative of moderate polarity .

-

Hydrogen bond donors/acceptors: 1 donor (carboxylic acid) and 3 acceptors (ketone, carboxylic acid, amide) .

3D conformer generation is computationally challenging due to the compound’s flexibility, as noted in PubChem’s 3D status .

Stereochemical Considerations

The octadec-9-enyl chain’s E configuration minimizes steric hindrance between the alkyl substituents . The pyrrolidine ring’s undefined stereocenter at position 3 introduces potential for racemic mixtures unless resolved synthetically .

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically involves:

-

Condensation: Reaction of pyrrolidine-3-carboxylic acid derivatives with (E)-octadec-9-enyl halides or alcohols.

-

Oxidation: Introduction of the 5-oxo group via ketone formation, often using oxidizing agents like Jones reagent.

-

Purification: Chromatographic methods to isolate the final product from stereoisomeric byproducts.

Patent literature highlights challenges in achieving high enantiomeric purity, necessitating asymmetric catalysis or chiral resolution techniques.

Physicochemical Properties

Thermodynamic Parameters

| Property | Value | Source |

|---|---|---|

| Density | 0.988 g/cm³ | |

| Boiling Point | 546.1°C at 760 mmHg | |

| Flash Point | 284.1°C | |

| LogP (Partition Coeff.) | 5.89–6.9 |

The high LogP value reflects strong lipophilicity, suggesting preferential solubility in nonpolar solvents like hexane or chloroform .

Spectroscopic Characteristics

-

Mass Spectrometry: Exact mass = 379.30864 Da; molecular ion [M+H]⁺ observed at m/z 380.3 .

-

Infrared Spectroscopy: Peaks at ~1700 cm⁻¹ (carboxylic acid C=O), ~1650 cm⁻¹ (amide C=O), and ~720 cm⁻¹ (alkene C-H bend).

Biological and Industrial Applications

Hypothesized Pharmacological Activity

Pyrrolidine derivatives exhibit antimicrobial, antiviral, and anticancer properties in preclinical studies. The octadec-9-enyl chain may enhance cell membrane permeability, potentiating interactions with intracellular targets.

Industrial Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume